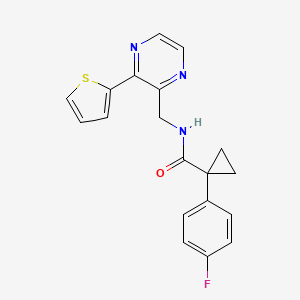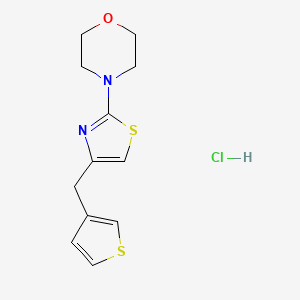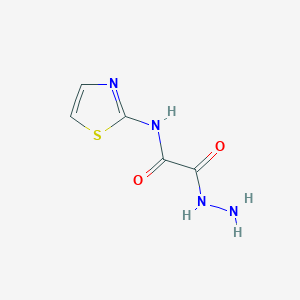![molecular formula C20H22N6O2 B2399218 (E)-1-Benzyl-7-(But-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(7H,9H)-dion CAS No. 919027-45-5](/img/structure/B2399218.png)
(E)-1-Benzyl-7-(But-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(7H,9H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality (E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
1,2,4-Triazol-haltige Verbindungen weisen ein vielversprechendes Antitumorpotenzial auf. Dieses spezifische Gerüst wurde auf seine Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen. Forscher haben seine Wechselwirkungen mit biologischen Rezeptoren untersucht, einschließlich Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen. Durch die gezielte Ansteuerung spezifischer Signalwege oder Rezeptoren könnte diese Verbindung als Leitstruktur für die Entwicklung neuer Antitumormedikamente dienen .
Antimikrobielle Eigenschaften
Die N–C–S-Bindung innerhalb des 1,2,4-Triazolgerüsts trägt zu seiner antimikrobiellen Aktivität bei. Bemerkenswert ist, dass Verbindungen, die die 1,2,4-Triazolgruppe enthalten, wie Fluconazol und Anastrozol, als antimikrobielle Mittel eingesetzt werden. Die Untersuchung von Derivaten dieses Gerüsts könnte zur Entdeckung wirksamerer antimikrobieller Verbindungen führen .
Entzündungshemmende und antioxidative Wirkungen
1,2,4-Triazole haben entzündungshemmende und antioxidative Eigenschaften gezeigt. Diese Effekte sind entscheidend für die Behandlung verschiedener Krankheiten, einschließlich entzündlicher Erkrankungen. Forscher erforschen weiterhin neue Syntheserouten, um Zugang zu 1,2,4-Triazolderivaten mit verbesserten entzündungshemmenden und antioxidativen Aktivitäten zu erhalten .
Analgetisches Potenzial
Das 1,2,4-Triazolgerüst wurde auch auf seine analgetischen Eigenschaften untersucht. Das Verständnis seines Wirkmechanismus und die Optimierung seiner Struktur könnten zur Entwicklung von schmerzlindernden Medikamenten führen .
Agrochemische Anwendungen
Über pharmazeutische Anwendungen hinaus finden 1,2,4-Triazole Anwendungen in der Agrochemie. Forscher erforschen ihr Potenzial als Pflanzenschutzmittel, Herbizide und Fungizide. Die einzigartige Struktur dieses Gerüsts ermöglicht gezielte Wechselwirkungen mit spezifischen Enzymen oder Rezeptoren in Schädlingen und Krankheitserregern .
Organische Katalysatoren
1,2,4-Triazole dienen als vielseitige organische Katalysatoren. Ihre Fähigkeit, chemische Reaktionen zu ermöglichen, macht sie in der synthetischen Chemie wertvoll. Forscher untersuchen ihren Einsatz bei der Förderung verschiedener Transformationen, wie z. B. Cyclisierungen und Funktionalisierungsmodifikationen .
Materialwissenschaften
Die 1,2,4-Triazol-haltigen Gerüste sind für die Materialwissenschaften relevant. Ihre einzigartigen Eigenschaften könnten zur Entwicklung funktionaler Materialien, Sensoren oder Beschichtungen beitragen. Die Erforschung ihrer Anwendungen in diesem Bereich ist ein aktives Forschungsgebiet .
Zusammenfassend lässt sich sagen, dass das 1,2,4-Triazolgerüst dieser Verbindung ein immenses Potenzial in verschiedenen Bereichen bietet, von der Krebsforschung bis hin zur Materialwissenschaft. Forscher erforschen weiterhin seine Synthese strategien und biologischen Aktivitäten, mit dem Ziel, neue Arzneimittelkandidaten und innovative Anwendungen freizuschalten . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Eigenschaften
IUPAC Name |
1-benzyl-7-[(E)-but-2-enyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-4-5-11-24-18(27)16-17(23(3)20(24)28)21-19-25(16)12-14(2)22-26(19)13-15-9-7-6-8-10-15/h4-10H,11-13H2,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKJFTZWNZXBB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399138.png)

![7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2399142.png)



![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/new.no-structure.jpg)
![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)
![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)

